molecular formula C14H11BrN2O3 B2398748 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide CAS No. 669711-35-7

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide

Cat. No. B2398748
CAS RN: 669711-35-7
M. Wt: 335.157
InChI Key: WXPQABUOMIBHRG-UHFFFAOYSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide, also known as BDDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide is not yet fully understood. However, it is believed to be related to its electronic and structural properties, which allow it to facilitate charge transport in organic electronic devices.
Biochemical and Physiological Effects:
There is currently limited research available on the biochemical and physiological effects of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide is its excellent electron-transport properties, which make it a promising material for use in organic electronic devices. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for research on (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide. One potential area is the investigation of its use as a hole-transport material in perovskite solar cells. Another area of interest is the development of new synthesis methods that can improve the yield and purity of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide and its potential applications in other fields.

Synthesis Methods

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide involves the reaction between 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propynenitrile and cyclopropylamine in the presence of a palladium catalyst. This method has been reported in the literature and has been found to yield (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide with high purity.

Scientific Research Applications

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent electron-transport properties, making it a promising material for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide has also been investigated for its potential use as a hole-transport material in perovskite solar cells.

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-5-13-12(19-7-20-13)4-8(11)3-9(6-16)14(18)17-10-1-2-10/h3-5,10H,1-2,7H2,(H,17,18)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPQABUOMIBHRG-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-cyclopropylprop-2-enamide

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